molecular formula C18H13ClN2O4 B11349432 Methyl 4-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Methyl 4-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11349432
M. Wt: 356.8 g/mol
InChI Key: IZFRRYHGVLZDRC-UHFFFAOYSA-N
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Description

Methyl 4-[5-(4-chlorophenyl)-1,2-oxazole-3-amido]benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(4-chlorophenyl)-1,2-oxazole-3-amido]benzoate typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The reaction of 4-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-chlorobenzoate.

    Formation of Oxazole Ring: The methyl 4-chlorobenzoate is then reacted with hydroxylamine hydrochloride and a base such as sodium acetate to form the oxazole ring.

    Amidation: The final step involves the reaction of the oxazole derivative with 4-aminobenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(4-chlorophenyl)-1,2-oxazole-3-amido]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[5-(4-chlorophenyl)-1,2-oxazole-3-amido]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-[5-(4-chlorophenyl)-1,2-oxazole-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-chlorophenyl)benzoate: Lacks the oxazole ring and amido group.

    5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid: Contains a carboxylic acid group instead of the benzoate ester.

    4-(4-chlorophenyl)-1,2-oxazole-3-amine: Contains an amine group instead of the benzoate ester.

Uniqueness

Methyl 4-[5-(4-chlorophenyl)-1,2-oxazole-3-amido]benzoate is unique due to the combination of the chlorophenyl group, oxazole ring, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

methyl 4-[[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C18H13ClN2O4/c1-24-18(23)12-4-8-14(9-5-12)20-17(22)15-10-16(25-21-15)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,20,22)

InChI Key

IZFRRYHGVLZDRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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